molecular formula C14H22N2O3 B5244230 N'-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine

N'-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B5244230
M. Wt: 266.34 g/mol
InChI Key: GLWFWEZJMZHUQR-UHFFFAOYSA-N
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Description

N’-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N’-trimethylethane-1,2-diamine is a synthetic organic compound characterized by its unique structure, which includes a methoxybenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N’-trimethylethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: The initial step involves the synthesis of the 7-methoxy-1,3-benzodioxole core. This can be achieved through the methoxylation of a suitable precursor, followed by cyclization to form the dioxole ring.

    Attachment of the Ethane-1,2-diamine Group: The next step involves the introduction of the ethane-1,2-diamine group. This can be done through a nucleophilic substitution reaction, where the benzodioxole moiety reacts with an appropriate ethane-1,2-diamine derivative under basic conditions.

    Methylation: The final step involves the methylation of the nitrogen atoms in the ethane-1,2-diamine group to obtain the trimethylated product.

Industrial Production Methods

Industrial production of N’-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N’-trimethylethane-1,2-diamine may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

N’-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N’-trimethylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the structure of the amine group.

    (7-Methoxy-1,3-benzodioxol-5-yl)methanol: Contains the same benzodioxole core but with a hydroxyl group instead of the ethane-1,2-diamine group.

Uniqueness

N’-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific combination of the benzodioxole moiety and the trimethylated ethane-1,2-diamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-15(2)5-6-16(3)9-11-7-12(17-4)14-13(8-11)18-10-19-14/h7-8H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWFWEZJMZHUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC1=CC2=C(C(=C1)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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